3-((2-Hydroxyethyl)sulfonyl)benzoic acid

Description

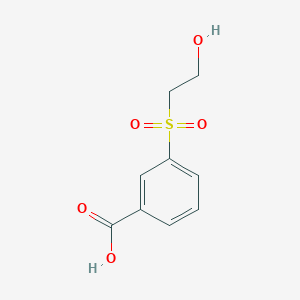

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxyethylsulfonyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5S/c10-4-5-15(13,14)8-3-1-2-7(6-8)9(11)12/h1-3,6,10H,4-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVFBXFMZUNBGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)CCO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7180-11-2 | |

| Record name | 3-((2-hydroxyethyl)sulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization of 3 2 Hydroxyethyl Sulfonyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-((2-Hydroxyethyl)sulfonyl)benzoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a complete structural assignment.

Proton (¹H) NMR Spectral Assignment and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the aromatic and aliphatic regions of the spectrum would be of particular interest.

The aromatic region is expected to show four distinct signals corresponding to the protons on the benzene (B151609) ring. The substitution pattern (1,3-disubstituted) will dictate the chemical shifts and coupling patterns. The proton at position 2 (between the carboxyl and sulfonyl groups) would likely be the most deshielded due to the electron-withdrawing effects of both adjacent groups. The proton at position 6 would also be a singlet or a narrow triplet. The protons at positions 4 and 5 would likely appear as a triplet and a doublet of doublets, respectively, showing characteristic ortho and meta couplings.

In the aliphatic region, two triplets are expected for the ethyl group. The methylene (B1212753) group attached to the sulfonyl group (-SO₂-CH₂-) would be deshielded and appear at a lower field compared to the methylene group attached to the hydroxyl group (-CH₂-OH). The coupling between these two methylene groups would result in a triplet splitting pattern for each, assuming free rotation. The hydroxyl proton (-OH) may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H2 | 8.2 - 8.4 | t | ~1.5 (meta) |

| Ar-H6 | 8.1 - 8.3 | ddd | ~7.8 (ortho), ~1.5 (meta), ~0.5 (para) |

| Ar-H4 | 7.9 - 8.1 | ddd | ~7.8 (ortho), ~1.5 (meta), ~0.5 (para) |

| Ar-H5 | 7.6 - 7.8 | t | ~7.8 (ortho) |

| -SO₂-CH₂- | 3.8 - 4.0 | t | ~6.0 |

| -CH₂-OH | 3.6 - 3.8 | t | ~6.0 |

| -OH | Variable | br s | - |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Carbon-¹³C NMR Spectral Assignment and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. In this compound, nine distinct carbon signals are expected.

The carbonyl carbon of the carboxylic acid will appear at the lowest field (most deshielded) region of the spectrum. The six aromatic carbons will have distinct chemical shifts due to the different electronic effects of the carboxyl and sulfonyl substituents. The carbon atom directly attached to the sulfonyl group (C3) and the carbon attached to the carboxyl group (C1) will be significantly deshielded. The remaining aromatic carbons will have shifts influenced by their position relative to these electron-withdrawing groups.

The two aliphatic carbons of the hydroxyethyl (B10761427) group will appear in the upfield region of the spectrum. The carbon atom bonded to the sulfonyl group (-SO₂-C H₂-) will be more deshielded than the carbon bonded to the hydroxyl group (-C H₂-OH).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 165 - 170 |

| Ar-C1 | 130 - 135 |

| Ar-C3 | 140 - 145 |

| Ar-C2, C4, C5, C6 | 125 - 140 |

| -SO₂-CH₂- | 55 - 60 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the two methylene groups of the hydroxyethyl chain, confirming their connectivity. It would also reveal the coupling network among the aromatic protons, helping to assign their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon by correlating the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, correlations would be expected from the aromatic protons to the carbonyl carbon and the carbon bearing the sulfonyl group. The methylene protons of the hydroxyethyl group would show correlations to the aromatic carbon C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, even if they are not directly coupled. It can provide valuable information about the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to determine the precise molecular weight of this compound. This allows for the calculation of the elemental composition and confirmation of the molecular formula (C₉H₁₀O₅S). The expected monoisotopic mass for this compound is approximately 230.0249 Da. HRMS provides a high degree of confidence in the identity of the compound. PubChemLite provides predicted m/z values for various adducts of this compound, such as [M+H]⁺ at 231.03217 and [M-H]⁻ at 229.01761.

Fragmentation Pathways of Sulfonylated Benzoic Acids

The fragmentation pattern in a mass spectrum provides a "fingerprint" of the molecule and can be used to deduce its structure. In techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS), the parent ion is isolated and fragmented to produce a series of daughter ions.

For this compound, several characteristic fragmentation pathways can be predicted based on the functional groups present:

Loss of the hydroxyethyl group: Cleavage of the C-S bond could lead to the loss of the hydroxyethyl group as a radical or a neutral molecule, resulting in a fragment corresponding to 3-sulfobenzoic acid.

Cleavage within the hydroxyethyl chain: Fragmentation of the ethyl chain could lead to the loss of smaller neutral molecules like water or ethylene (B1197577).

Decarboxylation: Loss of CO₂ from the carboxylic acid group is a common fragmentation pathway for benzoic acid derivatives.

Loss of SO₂: Cleavage of the aryl-S bond can result in the loss of sulfur dioxide.

A study on lipids derivatized with 3-(chlorosulfonyl)benzoic acid showed characteristic fragment ions at m/z 200.99 ([C₇H₅O₅S]⁻) and m/z 155.98 ([C₆H₄O₃S]⁻), which could provide clues to the fragmentation of the sulfonylbenzoic acid core of the target molecule. rsc.org The fragmentation of benzoic acid itself is well-documented and typically involves the loss of -OH and subsequently CO to give the phenyl cation. These known patterns for related structures would aid in the interpretation of the mass spectrum of this compound.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-(Chlorosulfonyl)benzoic acid |

| 3-Sulfobenzoic acid |

Predicted Collision Cross Section (CCS) Values and Their Significance

In modern analytical chemistry, ion mobility-mass spectrometry (IM-MS) has emerged as a powerful technique, providing an additional dimension of separation based on the size, shape, and charge of an ion. A key parameter derived from IM-MS is the collision cross section (CCS), which represents the effective area of an ion as it travels through a buffer gas under the influence of an electric field. nih.gov The CCS value is a reproducible and characteristic physicochemical property of a molecule, serving as a valuable identifier, particularly when distinguishing between isomers that have identical mass-to-charge ratios. mdpi.com

For novel or uncharacterized compounds like this compound, where analytical standards may be scarce, predicted CCS values are of immense significance. nih.gov These predictions, often generated through machine learning algorithms or theoretical calculations, can be compared with experimental data to increase confidence in compound identification. mdpi.com The correlation of predicted CCS values with other analytical data, such as retention time and mass spectra, provides a more robust framework for structural elucidation in complex matrices. mdpi.com

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 231.03217 | 145.7 |

| [M+Na]⁺ | 253.01411 | 153.4 |

| [M-H]⁻ | 229.01761 | 147.0 |

| [M+NH₄]⁺ | 248.05871 | 162.5 |

| [M+K]⁺ | 268.98805 | 150.3 |

| [M+H-H₂O]⁺ | 213.02215 | 140.4 |

Data sourced from PubChem. uni.lu

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the structural characterization of molecules by probing their vibrational modes. nih.gov These methods are particularly adept at identifying functional groups and elucidating details of molecular structure and intermolecular interactions. uni-goettingen.deresearchwithrutgers.com

The vibrational spectrum of this compound is dominated by the characteristic modes of its constituent functional groups: the sulfonyl group (–SO₂–), the carboxylic acid group (–COOH), and the hydroxyl group (–OH).

The sulfonyl group gives rise to two prominent and intense stretching vibrations:

Asymmetric stretching (νₐₛ(SO₂)) : Typically observed in the range of 1350-1300 cm⁻¹.

Symmetric stretching (νₛ(SO₂)) : Generally found in the 1160-1120 cm⁻¹ region.

These bands are often strong in both IR and Raman spectra and are highly characteristic of the sulfonyl moiety.

The carboxylic acid group presents several distinctive vibrational signatures:

O–H stretching (ν(O–H)) : This appears as a very broad and intense band in the IR spectrum, typically spanning from 3300 to 2500 cm⁻¹. The significant broadening is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers. echemi.comspectroscopyonline.com

C=O stretching (ν(C=O)) : A very strong and sharp absorption in the IR spectrum, usually found between 1725 and 1700 cm⁻¹ for dimeric carboxylic acids. spectroscopyonline.com In the Raman spectrum, this band is also present, though its intensity can vary.

C–O stretching (ν(C–O)) : This mode, coupled with O–H in-plane bending, appears in the 1320-1210 cm⁻¹ region and is typically strong in the IR spectrum. spectroscopyonline.com

The hydroxyl group of the hydroxyethyl moiety will also exhibit an O–H stretching vibration, likely in the 3500-3200 cm⁻¹ range, which may be broad if involved in hydrogen bonding.

Table 2: General Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O–H stretch (H-bonded) | 3300 - 2500 (broad) |

| Hydroxyl | O–H stretch | 3500 - 3200 |

| Carboxylic Acid | C=O stretch (dimer) | 1725 - 1700 |

| Sulfonyl | Asymmetric SO₂ stretch | 1350 - 1300 |

| Carboxylic Acid | C–O stretch / O–H bend | 1320 - 1210 |

| Sulfonyl | Symmetric SO₂ stretch | 1160 - 1120 |

Intermolecular interactions, particularly hydrogen bonding, profoundly influence vibrational spectra, causing shifts in band positions and changes in band shapes and intensities. nih.govresearchgate.net For this compound, the presence of three hydrogen-bonding moieties (carboxylic acid, hydroxyl, and sulfonyl) leads to a complex network of non-covalent interactions.

The most telling vibrational signature of intermolecular interaction is the broad O–H stretching band of the carboxylic acid group, which indicates the formation of centrosymmetric dimers through strong O–H···O=C hydrogen bonds. rsc.org This dimerization also results in a lowering of the C=O stretching frequency compared to a non-hydrogen-bonded carbonyl group.

Furthermore, the hydroxyl group of the ethylsulfonyl chain and the oxygen atoms of the sulfonyl group can act as hydrogen bond donors and acceptors, respectively. nih.gov These interactions can lead to:

A broadening and red-shifting of the hydroxyl O–H stretching band.

Subtle shifts in the sulfonyl SO₂ stretching frequencies, as the participation of the sulfonyl oxygens in hydrogen bonding can alter the S=O bond strengths.

By carefully analyzing the shifts and broadening of these key vibrational bands, it is possible to infer the nature and extent of the hydrogen-bonding network within the material, whether in the solid state or in solution. nih.gov

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be reliably inferred from the crystallographic analysis of closely related compounds, such as other aromatic sulfonamides and sulfonylbenzoic acids. nih.govnih.govresearchgate.net X-ray crystallography provides definitive information on molecular geometry, conformation, and the intricate details of intermolecular interactions that govern crystal packing.

In the crystalline state, the geometry around the sulfur atom in the sulfonyl group is expected to be tetrahedral. The conformation of the molecule will be influenced by the rotational freedom around the C(aryl)–S and S–C(ethyl) bonds. The dihedral angle between the benzene ring and the C–S–C plane will be a key conformational parameter. In related structures, such as 4-benzenesulfonamidobenzoic acid, the two aromatic rings are significantly twisted relative to each other, with dihedral angles around 45°. nih.gov A similar non-planar conformation is likely for this compound to minimize steric hindrance. The flexible 2-hydroxyethyl side chain will also adopt a conformation that optimizes intermolecular interactions.

The crystal packing of this compound will be dominated by a network of hydrogen bonds. Based on analogous structures, several predictable and robust hydrogen-bonding motifs are expected: nih.gov

Carboxylic Acid Dimers : The most prominent and energetically favorable interaction is the formation of centrosymmetric dimers through pairs of O–H···O hydrogen bonds between the carboxylic acid groups of two molecules. researchgate.net This is a classic and highly prevalent motif in the crystal structures of carboxylic acids.

Sulfonyl Group as a Hydrogen Bond Acceptor : The two oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors. They are likely to engage in interactions with the hydroxyl group of the hydroxyethyl moiety (O–H···O=S) or potentially weaker C–H···O=S interactions. In sulfonamides, the sulfonyl oxygens are frequently involved in hydrogen bonding with N–H donors. nih.gov

Hydroxyl Group Interactions : The hydroxyl group can act as both a hydrogen bond donor and an acceptor, potentially forming chains or linking the primary carboxylic acid dimers into a more extended three-dimensional network.

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

The purity assessment of this compound is critical for its application in various scientific and industrial fields. Advanced chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), offer the necessary resolution and sensitivity for quantifying the compound and detecting potential impurities. While specific validated methods for this compound are not extensively documented in publicly available literature, established principles for the analysis of aromatic organic acids, including benzoic and sulfonic acid derivatives, provide a robust framework for method development and validation.

RP-HPLC and UHPLC Method Development and Validation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and suitable mode for analyzing polar aromatic compounds like this compound. actascientific.com The development of a reliable RP-HPLC or UHPLC method involves the systematic optimization of several key parameters to achieve adequate separation and peak shape.

Method Development Strategy:

A typical method development strategy would begin with the selection of an appropriate stationary phase. Due to the compound's polarity, a standard C18 column is a logical starting point, though mixed-mode columns that incorporate both reversed-phase and anion-exchange characteristics could offer enhanced retention and selectivity for this acidic compound. helixchrom.com

The mobile phase composition is crucial for controlling retention and resolution. It generally consists of an aqueous component and an organic modifier. To ensure the carboxylic acid group is in a consistent, non-ionized state for better retention and peak shape on a reversed-phase column, the pH of the aqueous phase is typically controlled by adding an acidifier like formic acid or by using a buffer system such as phosphate (B84403) or formate. nih.gov Acetonitrile and methanol (B129727) are common organic modifiers, and a gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a range of polarities, including potential impurities.

Detection is typically performed using a UV detector, as the benzene ring in the molecule allows for strong chromophoric activity. pramanaresearch.org A preliminary scan would identify the wavelength of maximum absorbance, likely in the range of 220-230 nm for this class of compounds. nih.gov

The following table outlines potential starting parameters for an RP-HPLC/UHPLC method for the analysis of this compound, based on methods for structurally similar compounds.

| Parameter | RP-HPLC | UHPLC | Rationale |

| Stationary Phase | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 100 x 2.1 mm, <2 µm) | Provides good hydrophobic retention for the aromatic ring. UHPLC columns with sub-2 µm particles offer higher efficiency and faster analysis times. |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid, improving retention and peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |

| Elution Mode | Gradient | Gradient | Allows for the effective separation of the main compound from impurities with different polarities within a reasonable timeframe. |

| Flow Rate | 1.0 mL/min | 0.4 mL/min | Typical flow rates adjusted for the column dimensions to ensure optimal performance. |

| Column Temperature | 30 °C | 40 °C | Elevated temperatures can improve peak shape and reduce analysis time by lowering mobile phase viscosity. |

| Detection | UV at ~225 nm | DAD/UV at ~225 nm | The aromatic ring provides strong UV absorbance. A Diode Array Detector (DAD) can provide additional spectral data. |

| Injection Volume | 10 µL | 2 µL | Smaller injection volumes are used for UHPLC to prevent column overloading and maintain high efficiency. |

Method Validation:

Once an optimal method is developed, it must be validated to ensure it is fit for its intended purpose. Validation is performed according to the International Council for Harmonisation (ICH) guidelines. amsbiopharma.comeuropa.eu The validation process provides documented evidence that the method is reliable, reproducible, and accurate for the quantitative determination of purity and impurities. researchgate.net

The core validation parameters are summarized in the table below.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). actascientific.com | The peak for the main compound should be pure and well-resolved from any other peaks. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. actascientific.com | Correlation coefficient (r²) ≥ 0.999. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. pharmaguideline.com | Typically 80% to 120% of the test concentration for an assay. |

| Accuracy | The closeness of the test results to the true value, often determined by spike recovery studies. actascientific.com | Recovery between 98.0% and 102.0% for the assay of the main compound. researchgate.net |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes Repeatability (intra-assay) and Intermediate Precision (inter-assay). pramanaresearch.org | Relative Standard Deviation (RSD) ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | System suitability parameters should remain within acceptable limits. |

Integration with Mass Spectrometry (LC-MS/MS) for Enhanced Detection

For a more comprehensive analysis, particularly for the identification of unknown impurities or for trace-level quantification, HPLC or UHPLC systems can be coupled with a mass spectrometer (MS). nih.gov This technique, known as LC-MS, and its more powerful variant, tandem mass spectrometry (LC-MS/MS), provides a higher degree of selectivity and sensitivity compared to UV detection alone. nih.gov

Ionization and Detection:

Given the chemical structure of this compound, which contains a readily ionizable carboxylic acid group, negative-ion electrospray ionization (ESI) would be the most effective ionization mode. In this mode, the molecule is expected to deprotonate, forming the precursor ion [M-H]⁻. Analysis of organic acids in negative-ion mode is a well-established and robust approach. nih.gov

Structural Elucidation via MS/MS:

In an LC-MS/MS experiment, the [M-H]⁻ precursor ion is isolated and then fragmented to produce characteristic product ions. The resulting fragmentation pattern serves as a structural fingerprint, enabling unambiguous identification of the compound and facilitating the structural characterization of its related impurities and degradation products. ncsu.edu

The fragmentation of sulfonamide-containing compounds has been studied, and common fragmentation pathways include cleavage of the S-N or S-C bonds and loss of SO₂. researchgate.netnih.gov For this compound, the fragmentation of the [M-H]⁻ ion would likely involve characteristic losses related to the sulfonyl and carboxylic acid moieties.

The following table presents proposed parameters for an LC-MS/MS method and the predicted fragmentation of this compound.

| Parameter | Proposed Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group is easily deprotonated to form [M-H]⁻, making this the most sensitive mode. |

| Precursor Ion (MS1) | m/z 229.02 | Corresponds to the [M-H]⁻ ion of the compound (C₉H₉O₅S)⁻. |

| Collision Energy | Optimized (e.g., 10-40 eV) | Varied to induce fragmentation and generate a rich spectrum of product ions for structural confirmation. |

| Predicted Product Ions (MS2) | m/z 185.03, m/z 165.00, m/z 121.03 | These ions correspond to the predicted neutral losses of CO₂ (decarboxylation), SO₂, and the entire sulfonyl group, respectively, which are characteristic fragmentation pathways for this type of structure. |

This integration of liquid chromatography with tandem mass spectrometry provides an exceptionally powerful tool for the advanced characterization of this compound, ensuring not only accurate purity assessment but also enabling the confident identification of any co-eluting or trace-level impurities.

Computational Chemistry and Theoretical Modeling of 3 2 Hydroxyethyl Sulfonyl Benzoic Acid

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are based on solving the Schrödinger equation and are fundamental for understanding the electronic properties and energetics of a molecule. These calculations can be performed at various levels of theory, trading computational cost for accuracy.

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational efficiency, making it suitable for studying molecules of this size.

For 3-((2-Hydroxyethyl)sulfonyl)benzoic acid, DFT calculations would be employed to determine a range of electronic properties. Key applications include:

Geometric Optimization: Finding the lowest energy structure (the most stable conformation) of the molecule.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Electrostatic Potential (ESP) Mapping: Visualizing the charge distribution on the molecule's surface to predict sites for electrophilic and nucleophilic attack and to understand intermolecular interactions.

Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental spectra to confirm its structure. nih.gov The calculated frequencies are also essential for confirming that an optimized geometry corresponds to a true energy minimum.

These calculations are foundational for developing parameters for more computationally efficient methods like molecular dynamics. nih.gov

Table 1: Typical Quantum Mechanical Properties Calculated for Aromatic Sulfonyl Compounds

| Property | Typical Calculated Value (Example) | Significance |

|---|---|---|

| HOMO Energy | -7.0 to -8.5 eV | Represents the ability to donate an electron. More positive values indicate a better electron donor. |

| LUMO Energy | -1.0 to -2.5 eV | Represents the ability to accept an electron. More negative values indicate a better electron acceptor. |

| HOMO-LUMO Gap | 4.5 to 6.5 eV | Indicates chemical reactivity and stability. A larger gap implies higher stability. |

| Dipole Moment | 3.0 to 5.0 Debye | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parameterization. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy than DFT for certain properties, albeit at a significantly greater computational cost.

For this compound, high-accuracy ab initio methods would be used for:

Benchmark Calculations: Providing a "gold standard" for conformational energies and reaction barriers against which less expensive methods like DFT can be validated.

Parameterization Data: High-level QM calculations, particularly at the MP2 level, are crucial for generating the target data needed to develop accurate force field parameters for molecular dynamics simulations. concordia.ca This includes calculating interaction energies with solvent molecules and scanning potential energy surfaces. concordia.caacs.org

Conformational analysis involves systematically rotating the molecule's key dihedral angles and calculating the energy at each step to map out the potential energy surface (PES). For this molecule, the critical dihedral angles would include rotation around the aryl-S bond, the S-C bond, and the C-C bond of the ethyl group. The results of this analysis identify:

Local Minima: Stable, low-energy conformations of the molecule.

Transition States: High-energy points on the PES that represent the barriers to rotation between different stable conformers.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Defining Atoms (Example Numbering) | Description of Motion |

|---|---|---|

| τ1 | C(aryl)-C(aryl)-S-C(ethyl) | Rotation of the entire sulfonyl group relative to the benzoic acid ring. |

| τ2 | C(aryl)-S-C(ethyl)-C(ethyl) | Rotation of the hydroxyethyl (B10761427) group around the sulfur-carbon bond. |

| τ3 | S-C(ethyl)-C(ethyl)-O | Rotation of the terminal hydroxyl group. |

| τ4 | C(aryl)-C(aryl)-C(carboxyl)-O | Rotation of the carboxylic acid group relative to the ring. |

Molecular Dynamics (MD) Simulations

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time.

The accuracy of an MD simulation is fundamentally dependent on the quality of the force field used to describe the potential energy of the system. ethz.ch For a novel molecule like this compound, a specific set of parameters that describe its bonds, angles, dihedrals, and non-bonded interactions must be developed.

The CHARMM General Force Field (CGenFF) is a widely used force field designed for drug-like small molecules and is compatible with force fields for biomolecules like proteins and nucleic acids. nih.gov CGenFF has been specifically extended to include parameters for sulfonyl-containing compounds, such as sulfones and sulfonates. nih.govnih.gov

The parameterization process for this compound would follow a hierarchical protocol: concordia.canih.gov

Analogy: Initial parameters are assigned by analogy to existing atom types in the CGenFF library.

Charge Optimization: Partial atomic charges are optimized to reproduce high-level QM calculations of the molecule's interactions with water and its molecular dipole moment.

Bonded Parameter Optimization: Bond, angle, and dihedral parameters are refined by fitting to QM data, including optimized geometries, vibrational frequencies, and dihedral potential energy scans. nih.gov

Validation: The final parameters are validated by comparing MD simulation results of properties like pure solvent density or crystal geometries with available experimental data. nih.govresearchgate.net

This detailed process ensures that the force field can accurately model the intramolecular and intermolecular interactions of the target molecule. chemrxiv.org

With a validated force field, MD simulations can be performed to investigate the dynamic behavior of this compound. Simulations can be run in a vacuum to study intrinsic properties or in a solvent (like water) to mimic physiological or experimental conditions. unifi.it

These simulations provide detailed insights into:

Conformational Sampling: Identifying the most populated conformations in solution and the frequency of transitions between them. This dynamic view complements the static picture from QM potential energy surface scans. unifi.it

Solvation Structure: Analyzing how solvent molecules, such as water, arrange around the different functional groups (carboxylic acid, hydroxyl, sulfonyl) of the molecule. This is often studied using radial distribution functions (RDFs). unifi.it

Hydrogen Bonding: Characterizing both intramolecular hydrogen bonds (e.g., between the hydroxyl and sulfonyl oxygens) and intermolecular hydrogen bonds with the solvent. The dynamics of these bonds are crucial to the molecule's properties.

Thermodynamic Properties: Calculating properties such as the heat capacity and self-diffusivity of the molecule in a liquid state. researchgate.net

By simulating the molecule over nanoseconds or longer, MD provides a comprehensive understanding of its flexibility, interactions, and conformational landscape, which are critical for interpreting its chemical and biological function. nih.gov

Molecular Modeling and Docking Studies (Methodological Focus)

Molecular modeling and docking are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in drug discovery and materials science.

The prediction of interactions between a ligand, such as this compound, and a biological receptor is a cornerstone of molecular docking. This process typically involves the following steps:

Receptor Preparation: The three-dimensional structure of the target protein (receptor) is obtained from crystallographic data. This structure is then prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site or active site.

Ligand Preparation: The 3D structure of the ligand, this compound, is generated and optimized to its lowest energy conformation.

Docking Algorithms: Sophisticated algorithms are used to explore the conformational space of the ligand within the receptor's binding site. These algorithms generate a multitude of possible binding poses.

Scoring Functions: Each generated pose is evaluated using a scoring function that estimates the binding affinity between the ligand and the receptor. These functions consider various factors, including electrostatic interactions, hydrogen bonding, and van der Waals forces.

Post-docking analysis is crucial for understanding the nature of the ligand-receptor interactions. This involves a detailed examination of the top-ranked poses to identify key interactions that contribute to binding affinity. For this compound, this analysis would focus on the interactions formed by its functional groups: the carboxyl group, the sulfonyl group, and the hydroxyl group.

The binding energy, a quantitative measure of the binding affinity, is a key output of docking studies. It is typically expressed in kcal/mol, with more negative values indicating stronger binding. The interactions contributing to this energy can be categorized as:

Hydrogen Bonds: The hydroxyl and carboxyl groups of the ligand are potential hydrogen bond donors and acceptors.

Electrostatic Interactions: The negatively charged carboxylate and the polar sulfonyl group can engage in electrostatic interactions with charged or polar residues in the receptor's active site.

Hydrophobic Interactions: The benzene (B151609) ring of the molecule can form hydrophobic interactions with nonpolar residues of the receptor.

A hypothetical docking study of this compound with a target protein, such as a kinase, might yield the following results:

| Binding Pose | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -8.5 | Lys72, Asp184 | Hydrogen Bond, Electrostatic |

| 2 | -8.2 | Leu25, Val33 | Hydrophobic |

| 3 | -7.9 | Ser18, Gly75 | Hydrogen Bond |

Prediction of Chemical Reactivity and Reaction Pathways

Computational methods are also employed to predict the chemical reactivity of molecules and to elucidate potential reaction pathways.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: The HOMO is the orbital that acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons, suggesting a higher reactivity towards electrophiles.

LUMO: The LUMO is the orbital that acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating a higher reactivity towards nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. A smaller gap implies that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more reactive and less stable.

For this compound, the HOMO is likely to be localized on the electron-rich benzene ring, while the LUMO may be distributed over the electron-withdrawing sulfonyl and carboxyl groups.

A hypothetical FMO analysis for this compound might yield the following data:

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Fukui functions are a tool derived from Density Functional Theory (DFT) that help in identifying the most reactive sites within a molecule. They quantify the change in electron density at a particular point when an electron is added to or removed from the system.

f+(r): This function indicates the propensity of a site to undergo a nucleophilic attack (accepting an electron). A higher value of f+(r) at a particular atom suggests it is a strong electrophilic site.

f-(r): This function indicates the propensity of a site to undergo an electrophilic attack (donating an electron). A higher value of f-(r) at an atom suggests it is a strong nucleophilic site.

For this compound, the carbon atom of the carboxyl group and the sulfur atom of the sulfonyl group are expected to be strong electrophilic sites. The oxygen atoms of the hydroxyl and carboxyl groups would be prominent nucleophilic sites.

Solvent Effects and Continuum Models in Computational Studies

Chemical reactions and biological processes often occur in solution, and the solvent can significantly influence the properties and reactivity of a molecule. Computational models can account for these solvent effects.

Continuum models are a popular approach where the solvent is treated as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. The Polarizable Continuum Model (PCM) is a widely used example. These models are computationally efficient and can provide valuable insights into how the solvent affects properties such as:

Molecular Geometry: The geometry of a molecule can be altered by the solvent.

Dipole Moment: The dipole moment of a molecule is often enhanced in a polar solvent.

Reaction Energetics: The energy barriers and reaction energies of a chemical process can be significantly different in solution compared to the gas phase.

A computational study on this compound might investigate its properties in different solvents, as illustrated in the hypothetical data below:

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1 | 3.2 |

| Chloroform | 4.8 | 4.5 |

| Ethanol | 24.6 | 5.8 |

| Water | 78.4 | 6.5 |

This data illustrates the expected trend of an increasing dipole moment with increasing solvent polarity, reflecting the stabilization of the molecule's charge distribution by the solvent.

Chemical Reactivity and Derivatization Studies of 3 2 Hydroxyethyl Sulfonyl Benzoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group attached to the benzene (B151609) ring is a primary site for nucleophilic acyl substitution reactions. Its reactivity allows for the formation of esters and amides, which are fundamental transformations in organic synthesis.

Esterification Reactions and Their Applications

The carboxylic acid functionality of 3-((2-hydroxyethyl)sulfonyl)benzoic acid can readily undergo esterification with various alcohols under acidic or basic conditions. This reaction is one of the most common methods for producing useful industrial materials. The synthesis of esters from benzoic acid derivatives is typically achieved by reacting the acid with an alcohol in the presence of a catalyst.

Common homogeneous catalysts include mineral acids like sulfuric acid and p-toluenesulfonic acid. Heterogeneous catalysts, which offer easier separation from the reaction mixture, are also widely employed. The choice of catalyst and reaction conditions, such as temperature and the molar ratio of reactants, can significantly influence the reaction rate and yield. For instance, studies on benzoic acid esterification show that high temperatures (160 to 250°C) and the use of catalysts like tin(II) compounds can lead to high purity esters, with the water of reaction being removed by distillation to drive the equilibrium towards the product.

Table 1: Typical Catalysts and Conditions for Benzoic Acid Esterification

| Catalyst Type | Examples | Typical Conditions |

|---|---|---|

| Homogeneous Acid | Sulfuric acid, p-Toluenesulfonic acid | Reflux with alcohol, often with azeotropic removal of water |

| Heterogeneous Acid | Amberlyst 15, Sulfated Zirconia, Montmorillonite KSF | High temperature (e.g., 75°C), batch reactor |

| Tin-Based | Tin(II) oxalate, Tin(II) benzoate | High temperature (160-250°C), distillative removal of water |

The resulting esters have broad applications as intermediates in the synthesis of pharmaceuticals, fine chemicals, plasticizers, and solvents.

Amidation and Peptide Coupling Approaches

The formation of an amide bond by reacting the carboxylic acid group with a primary or secondary amine is a cornerstone of medicinal chemistry and materials science. This transformation is crucial for synthesizing peptides and other biologically active molecules. The direct reaction between a carboxylic acid and an amine is generally slow and requires activation of the carboxylic acid.

Modern synthetic methods employ a variety of coupling reagents to facilitate this reaction, minimizing side reactions and preserving stereochemical integrity when chiral amines (like amino acids) are used. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents belong to carbodiimide, phosphonium (B103445), or uronium salt families.

The general principle involves the reaction of the activated carboxylic acid with the amine to generate the desired amide. For instance, reagents like HATU are often considered highly efficient, providing excellent coupling yields with minimal epimerization. The choice of solvent, base, and coupling agent is critical for optimizing the reaction. This methodology allows for the incorporation of the 3-((2-hydroxyethyl)sulfonyl)benzoyl scaffold into larger, more complex molecules, including peptides and small-molecule drugs.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Description |

|---|---|---|

| Carbodiimides | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide) | Widely used for forming an active O-acylisourea intermediate. |

| Uronium/Guanidinium Salts | HATU, HBTU | Highly efficient reagents that form activated esters, often used in solid-phase peptide synthesis. |

| Phosphonium Salts | PyBOP (benzotriazol-1-yl-oxytri(pyrrolidino) phosphonium hexafluorophosphate) | Forms an activated ester intermediate, known for good yields. |

Reactions of the Hydroxyethyl (B10761427) Group

The primary alcohol of the hydroxyethyl side chain offers another site for chemical modification, distinct from the carboxylic acid group. This allows for orthogonal chemical strategies where one functional group can be reacted while the other is protected or remains inert.

Oxidation Reactions to Aldehydes or Carboxylic Acids

The primary alcohol of the hydroxyethyl group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. studymind.co.ukchemguide.co.uklibretexts.org

Partial oxidation to the corresponding aldehyde, 3-((2-oxoethyl)sulfonyl)benzoic acid, can be achieved using mild oxidizing agents. studymind.co.uk Pyridinium chlorochromate (PCC) is a common reagent for this transformation, as it typically stops the oxidation at the aldehyde stage without proceeding to the carboxylic acid. studymind.co.uklibretexts.org This is often performed by using an excess of the alcohol and distilling the volatile aldehyde as it forms to prevent further oxidation. chemguide.co.uklibretexts.org

Full oxidation to the dicarboxylic acid, 3-(carboxymethylsulfonyl)benzoic acid, requires stronger oxidizing agents and more vigorous conditions. studymind.co.ukchemguide.co.uk Reagents such as potassium permanganate (B83412) (KMnO₄) or acidified potassium dichromate(VI) (K₂Cr₂O₇) under reflux conditions will typically oxidize the primary alcohol completely to a carboxylic acid. chemguide.co.uklearncbse.in

These transformations provide access to derivatives with new functionalities—the aldehyde for subsequent reactions like reductive amination or Wittig reactions, and the second carboxylic acid for forming di-esters, di-amides, or polymers.

Table 3: Oxidation of the Hydroxyethyl Group

| Product | Reagent(s) | Typical Conditions |

|---|---|---|

| Aldehyde (Partial Oxidation) | Pyridinium chlorochromate (PCC) | Anhydrous solvent (e.g., CH₂Cl₂), room temperature. studymind.co.uklibretexts.org |

| Carboxylic Acid (Full Oxidation) | Potassium dichromate(VI) / H₂SO₄ | Heat under reflux with excess oxidizing agent. chemguide.co.uklibretexts.org |

Etherification and Esterification of the Hydroxyl Functionality

The hydroxyl group can undergo etherification, for example, through the Williamson ether synthesis, by deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This reaction yields ethers, modifying the polarity and steric properties of the side chain.

Alternatively, the hydroxyl group can be esterified by reaction with acyl chlorides or carboxylic anhydrides in the presence of a base like pyridine (B92270). This is a common strategy to introduce new functional groups or protecting groups. Studies on the esterification of hydroxyl groups on flavonoid cores with fatty acids, for instance, demonstrate how this modification can increase the lipophilicity of a molecule, potentially affecting its biological properties.

Derivatization for Analytical Enhancement and Chemical Probes

The hydroxyl group is a prime target for derivatization to enhance the analytical detection of the molecule or to create chemical probes. Chemical derivatization modifies the structure of an analyte to improve its chromatographic performance, ionization efficiency, and detection sensitivity. nih.gov

For high-performance liquid chromatography (HPLC), the hydroxyl group can be tagged with a fluorescent moiety. For example, reacting the alcohol with a fluorescent reagent allows for highly sensitive detection using a fluorescence detector. This is particularly useful for analyzing trace amounts in complex biological samples.

In the context of mass spectrometry (MS), derivatization can be used to introduce a "charge-switch," which modifies the analyte to improve its ionization efficiency and stability in the ion source. A notable example is the use of 3-(chlorosulfonyl)benzoic acid as a derivatization agent for lipids containing hydroxyl groups. The reaction forms a sulfonic ester, which imparts a negative charge, leading to significantly lower limits of detection in negative ion mode MS. nih.gov This strategy highlights how a molecule structurally related to this compound can be used to create derivatives with enhanced analytical properties. Such derivatization can convert the hydroxyl group into a handle for creating probes for biological studies or for improving analytical methodologies.

Table 4: Derivatization Strategies for the Hydroxyl Group for Analytical Applications

| Technique | Reagent Type | Purpose | Example Application |

|---|---|---|---|

| HPLC-Fluorescence | Reagents with fluorophores (e.g., carbazole-based) | Introduces a fluorescent tag for sensitive detection. | Analysis of fatty acids in plasma after esterification with 9-(2-hydroxyethyl)-carbazole. |

Reactions Involving the Sulfonyl Group

The sulfonyl group is a key functional moiety in this compound, significantly influencing the reactivity of the aromatic ring and serving as a potential site for chemical modification.

Aryl sulfones are generally recognized for their high thermal and chemical stability. The sulfur-carbon bonds in the sulfone linkage are strong, and the sulfur atom is in its highest oxidation state (+6), rendering it resistant to further oxidation. The stability of the sulfone group is a critical factor in its use as a robust structural component in various organic molecules. However, under certain conditions, the sulfone linkage can be induced to react, offering pathways for derivatization. For instance, arylazo sulfones, a related class of compounds, exhibit satisfactory thermal stability, with some derivatives decomposing at temperatures above 145°C. nih.gov The irradiation of arylazo sulfones can lead to the homolytic cleavage of the N–S bond, indicating that light can be a tool to induce reactivity in sulfone-containing molecules. nih.govacs.org

While the sulfonyl group is in a high oxidation state, it can undergo reductive transformations. The reductive cleavage of aryl sulfones is a known process, though it often requires potent reducing agents. strath.ac.uk Methods for the reductive removal of sulfones and the cleavage of sulfonamides have employed alkali metals (Li, Na, K), lithium naphthalenide, and SmI2 with HMPA. strath.ac.uk More recently, nickel-catalyzed reductive cross-coupling reactions have been developed to cleave the C(sp²)–SO₂ bond of aryl sulfones, enabling the formation of biaryl compounds. acs.org These reactions highlight the potential for transforming the sulfonyl group of this compound to introduce new functionalities.

Conversely, while the sulfur in the sulfonyl group is not susceptible to further oxidation, the synthesis of sulfones often proceeds via the oxidation of the corresponding sulfides. acs.orgacs.orgorganic-chemistry.org This is a highly practical and switchable method for the synthesis of aryl sulfones and sulfoxides, often using O₂/air as the terminal oxidant. acs.orgacs.orgresearchgate.net The chemoselectivity of these reactions can often be controlled by temperature. organic-chemistry.orgresearchgate.net This synthetic route is relevant to the derivatization of this compound, as modifications could be introduced at the sulfide (B99878) stage before oxidation to the sulfone.

A summary of reagents used for the transformation of sulfonyl groups in related compounds is presented in the table below.

| Transformation | Reagent/Catalyst | Compound Class | Reference |

| Reductive Cleavage | Li, Na, K, Li Naphthalenide, SmI2/HMPA | Aryl Sulfones | strath.ac.uk |

| Reductive Cross-Coupling | Nickel Catalyst | Aryl Sulfones | acs.org |

| Oxidation to Sulfone | O₂/Air | Aryl Sulfides | acs.orgacs.org |

| Homolytic Cleavage | Visible Light | Arylazo Sulfones | nih.govacs.org |

Electrophilic Aromatic Substitution and Directed Functionalization of the Benzoic Acid Ring

The benzoic acid ring in this compound is subject to electrophilic aromatic substitution, with the position of substitution being directed by the existing sulfonyl and carboxyl groups. Both the carboxyl group (-COOH) and the sulfonyl group (-SO₂(CH₂)₂OH) are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack. fiveable.mewikipedia.orgnumberanalytics.com

In electrophilic aromatic substitution reactions, electron-withdrawing groups are generally meta-directors. wikipedia.orgnumberanalytics.comdoubtnut.com Therefore, for this compound, incoming electrophiles will be directed to the positions meta to both the carboxyl and sulfonyl groups. The primary sites for substitution would be the C5 position (meta to the carboxyl group and ortho to the sulfonyl group) and the C4 and C6 positions (ortho and para to the carboxyl group, but meta to the sulfonyl group). The strong deactivating nature of both groups makes electrophilic substitution challenging, often requiring harsh reaction conditions. doubtnut.com

The sulfonyl group itself can be introduced onto an aromatic ring via electrophilic aromatic substitution in a process called sulfonation. masterorganicchemistry.comwikipedia.org This reaction is reversible, and the sulfonyl group can be removed by treatment with strong acid and heat. masterorganicchemistry.com This reversibility allows the sulfonyl group to be used as a "blocking group" to control the position of other substitutions. masterorganicchemistry.com For example, a sulfonyl group could be strategically placed to block a more reactive position, forcing another electrophile to add to a different site, after which the sulfonyl group can be removed. masterorganicchemistry.com

The directing effects of common functional groups in electrophilic aromatic substitution are summarized below.

| Functional Group | Activating/Deactivating | Directing Effect |

| -COOH | Deactivating | Meta |

| -SO₂R | Deactivating | Meta |

| -OH, -OR | Activating | Ortho, Para |

| -NH₂, -NHR, -NR₂ | Activating | Ortho, Para |

| -Alkyl | Activating | Ortho, Para |

| -NO₂ | Deactivating | Meta |

| -CN | Deactivating | Meta |

| -Halogen | Deactivating | Ortho, Para |

Mechanism-Based Studies of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for predicting its reactivity and designing synthetic routes for its derivatization. While specific mechanistic studies on this exact molecule are not prevalent in the literature, the mechanisms of key transformations involving its functional groups have been studied in other contexts.

One important transformation of sulfones is their cleavage. The irradiation of arylazo sulfones, for example, leads to the homolytic cleavage of the N–S bond, forming an aryldiazenyl radical and a sulfonyl radical. nih.govacs.org This suggests that photochemical methods could be employed to generate radical species from derivatives of this compound, opening up avenues for radical-mediated functionalization. A study on allylic aryl sulfones with an o-stannyl substituent showed that a stannyl (B1234572) radical could induce homolytic cleavage of the sulfone group through intramolecular attack. nih.gov

The mechanism of electrophilic aromatic substitution is well-established. It proceeds through the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. numberanalytics.com For this compound, the presence of two deactivating groups would destabilize this intermediate, thus slowing down the reaction rate. The attack of an electrophile at the meta position leads to a more stable intermediate compared to attack at the ortho or para positions, explaining the meta-directing effect of the carboxyl and sulfonyl groups. numberanalytics.com

The table below outlines the key mechanistic steps for some of the transformations discussed.

| Transformation | Key Mechanistic Steps | Intermediates |

| Electrophilic Aromatic Substitution (Sulfonation) | 1. Formation of the electrophile (SO₃ or HSO₃⁺). 2. Nucleophilic attack of the aromatic ring on the electrophile. 3. Formation of the sigma complex (arenium ion). 4. Deprotonation to restore aromaticity. | Sigma complex (arenium ion) |

| Reductive Cleavage of Sulfones (by Super-Electron-Donor) | 1. Single electron transfer from the donor to the sulfone. 2. Formation of a radical anion. 3. Fragmentation of the radical anion. | Radical anion |

| Photochemical Cleavage of Arylazo Sulfones | 1. Absorption of light. 2. Homolytic cleavage of the N-S bond. | Aryldiazenyl radical, Sulfonyl radical |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Modification of the 3-((2-Hydroxyethyl)sulfonyl)benzoic Acid Scaffold

The modification of the this compound scaffold can be approached by altering its three main components: the hydroxyethyl (B10761427) side chain, the benzoic acid ring, and the sulfonyl linker. Each modification provides insights into the role of that specific molecular region.

Variation of the Hydroxyethyl Chain Length and Functionalization

The hydroxyethyl chain offers multiple avenues for modification, including altering its length and changing or replacing the terminal hydroxyl group. These changes can significantly impact properties such as solubility, lipophilicity, and the capacity for hydrogen bonding.

Chain Length Variation: Modifying the length of the alkyl chain (e.g., from ethyl to methyl, propyl, or butyl) directly affects the molecule's flexibility and lipophilicity. Studies on other molecular scaffolds have shown that alkyl chain length can have a biphasic effect on cellular uptake and activity, often with an optimal length for a specific biological target. nih.govchemrxiv.org For instance, increasing the chain length from a single methylene (B1212753) group (hydroxymethyl) to three (hydroxypropyl) would systematically increase the lipophilicity and conformational freedom of the side chain.

Functionalization of the Hydroxyl Group: The terminal hydroxyl group is a key site for hydrogen bonding, acting as both a donor and acceptor. It can be functionalized to explore other interactions. Esterification or etherification (e.g., converting -OH to -OCH₃) would remove its hydrogen bond donating ability, which can be a critical test of the importance of this interaction for biological activity. Replacing the hydroxyl group with an amine (-NH₂) or a thiol (-SH) would introduce different types of interactions and alter the chemical properties of the side chain.

| Modification | Structure of Side Chain | Predicted Effect on Properties |

|---|---|---|

| Shortening Chain | -SO₂-CH₂-OH | Decreased lipophilicity; reduced flexibility. |

| Lengthening Chain | -SO₂-(CH₂)₃-OH | Increased lipophilicity; increased flexibility. |

| Etherification | -SO₂-(CH₂)₂-OCH₃ | Increased lipophilicity; loss of H-bond donor capability. |

| Amination | -SO₂-(CH₂)₂-NH₂ | Increased basicity; altered H-bonding and ionic interaction potential. |

Substituent Effects on the Benzoic Acid Ring (e.g., ortho, meta, para substitutions)

The placement of substituents on the benzoic acid ring can profoundly influence the electronic properties of the entire molecule, particularly the acidity (pKa) of the carboxylic acid group. pharmaguideline.comlibretexts.org These effects are generally categorized by the substituent's position (ortho, meta, or para) relative to the carboxylic acid.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) are strong EWGs. When placed on the ring, they pull electron density away from the carboxylate anion, stabilizing it and thereby increasing the acidity of the parent benzoic acid (lowering its pKa). libretexts.orglibretexts.org This effect is generally most pronounced at the para and ortho positions due to the involvement of resonance structures. nih.gov

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or amino (-NH₂) are EDGs. They donate electron density to the ring, which destabilizes the negative charge on the carboxylate anion. libretexts.org This makes the parent benzoic acid less acidic (raising its pKa). pharmaguideline.com

The Ortho-Effect: A notable phenomenon is the "ortho-effect," where almost any substituent placed at the ortho position (adjacent to the carboxyl group) increases the acid strength. This is thought to be a combination of steric and electronic factors, where the substituent forces the carboxyl group out of the plane of the benzene (B151609) ring, disrupting coplanarity and affecting resonance. libretexts.orgquora.com

| Substituent (X) | Position | Electronic Effect | Predicted Effect on Acidity (pKa) |

|---|---|---|---|

| -NO₂ | para | Strongly electron-withdrawing | Increase (Lower pKa) |

| -Cl | meta | Inductively electron-withdrawing | Increase (Lower pKa) |

| -OCH₃ | para | Electron-donating by resonance | Decrease (Higher pKa) |

| -CH₃ | ortho | "Ortho-effect" | Increase (Lower pKa) |

Modifications to the Sulfonyl Linkage (e.g., sulfoxide, thioether precursors)

The sulfonyl group (-SO₂-) is a rigid, polar functional group that acts as a strong hydrogen bond acceptor. Modifying this linkage by altering the oxidation state of the sulfur atom provides a direct way to probe the importance of its electronic and steric properties. This is a common strategy in medicinal chemistry known as bioisosteric replacement. tandfonline.comacs.org

Thioether Analog: Further reduction to a thioether (-S-) linkage results in a much less polar and more lipophilic molecule. The thioether is a very weak hydrogen bond acceptor, so this modification would effectively eliminate the strong hydrogen bonding capacity of the original sulfonyl group. Comparing the activity of the sulfonyl, sulfoxide, and thioether analogs can provide clear evidence for the role of the sulfur linkage's polarity and hydrogen-bonding ability. nih.gov

Rational Design Principles Based on Structural Insights

Understanding the three-dimensional structure of this compound and its interactions with its environment is key to rationally designing new analogs with desired properties.

Influence of Molecular Geometry and Conformation on Function

Rotatable Bonds and Conformers: Key rotatable bonds in the scaffold include the C(ring)-S bond, the S-C(ethyl) bond, and the C-C and C-O bonds of the side chain. Rotation around the C(ring)-S bond in related benzenesulfonyl structures often leads to a preferred conformation where the rest of the molecule is oriented roughly perpendicular to the plane of the benzene ring. acs.org Similarly, the orientation of the carboxylic acid group relative to the benzene ring is critical; steric hindrance from ortho-substituents can force it out of the plane, affecting conjugation and acidity. nih.govresearchgate.net The flexibility of the hydroxyethyl chain allows it to adopt various conformations to optimize interactions with a binding partner.

Role of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The functional groups within this compound provide multiple opportunities for specific non-covalent interactions that are critical for molecular recognition. mdpi.com

Hydrogen Bonding: The molecule possesses several key hydrogen bonding sites.

Carboxylic Acid: This group is a strong hydrogen bond donor (the -OH proton) and acceptor (both oxygens). It is well-known to form strong, dimeric hydrogen bonds with other carboxylic acid molecules in the solid state. researchgate.net

Sulfonyl Group: The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors.

Hydroxyl Group: The terminal -OH group on the ethyl chain can act as both a hydrogen bond donor and acceptor. The combination of these groups allows for a complex network of potential hydrogen bonds with biological macromolecules or solvent molecules. researchgate.net

π-Stacking: The benzene ring is capable of engaging in π-π stacking interactions with other aromatic rings, such as those found in the side chains of amino acids like phenylalanine, tyrosine, or tryptophan in a protein binding site. nih.govbrylinski.org These interactions, which can be face-to-face or edge-to-face, are fundamental to the binding of many aromatic ligands to their biological targets. researchgate.net The electronic nature of the ring, as modulated by substituents (see 6.1.2), can tune the strength of these stacking interactions.

Computational Approaches to Predict Structure-Activity/Property Relationships

Computational methods are integral to modern chemical and pharmaceutical research, offering powerful tools to predict the biological activity and physicochemical properties of molecules. These in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling, alongside machine learning applications, provide a rapid and cost-effective means to screen and design novel compounds. For a molecule such as this compound, these computational approaches can elucidate the complex interplay between its structural features and its potential activities and properties, thereby guiding further experimental investigation.

QSAR/QSPR Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the structural or property-based descriptors of a compound with its biological activity or a specific property, respectively. nih.gov The fundamental principle is that the structural features of a molecule determine its activity. By establishing a statistically significant correlation, these models can be used to predict the activity or property of new, untested compounds.

For this compound, a QSAR or QSPR study would typically involve the following steps:

Data Set Selection: A dataset of structurally related compounds with experimentally determined activities or properties is compiled. For instance, a series of benzoic acid derivatives could be studied for their inhibitory activity against a particular enzyme.

Molecular Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of the chemical information of a molecule, are calculated for each compound in the dataset. These can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom count).

2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, molecular connectivity).

3D descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular shape, volume, surface area).

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, are employed to build a mathematical equation that links the descriptors to the observed activity or property.

Model Validation: The predictive power of the developed model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. mdpi.com

A hypothetical QSAR study on a series of analogs of this compound might aim to predict their binding affinity to a specific biological target. The resulting model could reveal that descriptors related to the hydrogen-bonding capacity of the hydroxyl group and the electronic properties of the sulfonyl and carboxyl groups are critical for activity.

Table 1: Illustrative QSAR Data for Hypothetical Derivatives of this compound

| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Predicted Activity (IC₅₀, µM) |

| This compound | 230.23 | -0.6 | 2 | 5.2 |

| Derivative A | 244.26 | -0.3 | 2 | 3.8 |

| Derivative B | 216.20 | -0.9 | 1 | 8.1 |

| Derivative C | 260.28 | -0.1 | 3 | 2.5 |

Machine Learning Applications in Chemical Space Exploration

Machine learning (ML) has emerged as a transformative tool in chemical research, enabling the exploration of vast chemical spaces to identify novel molecules with desired properties. nih.govrsc.org In the context of this compound, ML models can be trained on existing chemical data to learn complex structure-activity and structure-property relationships. These trained models can then be used to predict the properties of virtual compounds, significantly accelerating the discovery process.

Key applications of machine learning in this area include:

Virtual Screening: ML models can be used to rapidly screen large virtual libraries of compounds to identify those with a high probability of possessing the desired activity. nih.gov For example, a model could be developed to predict the aqueous solubility of derivatives of this compound, allowing for the in silico filtering of a virtual library to select candidates with optimal solubility profiles.

De Novo Drug Design: Generative ML models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used to design entirely new molecules with specific desired properties. nih.gov These models can be trained on a dataset of known active compounds and then used to generate novel structures that are likely to be active.

Predictive Modeling of ADMET Properties: Machine learning models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. nih.gov Early prediction of these properties for derivatives of this compound can help to prioritize candidates with favorable pharmacokinetic and safety profiles.

The application of various machine learning algorithms, such as Random Forest, Support Vector Machines, and Deep Neural Networks, allows for the development of highly accurate predictive models that can capture the non-linear relationships between molecular structure and biological activity. mdpi.commdpi.com

Table 2: Application of Different Machine Learning Models in Predicting a Hypothetical Property of this compound Analogs

| Machine Learning Model | Cross-Validation Accuracy | Prediction on External Test Set | Key Strengths |

| Random Forest | 0.85 | 0.82 | Robust to overfitting, handles high-dimensional data |

| Support Vector Machine | 0.82 | 0.79 | Effective in high-dimensional spaces |

| Deep Neural Network | 0.91 | 0.88 | Can learn complex, non-linear relationships |

Applications in Chemical Synthesis and Advanced Materials

Utilization as a Building Block in Complex Molecule Synthesis

The distinct reactivity of its functional groups allows 3-((2-Hydroxyethyl)sulfonyl)benzoic acid to serve as a scaffold, where each part of the molecule can be selectively modified to build intricate organic structures.

This compound is a valuable starting material for creating diverse and complex organic scaffolds. Its aromatic ring, activated by the electron-withdrawing sulfonyl and carboxyl groups, can undergo various electrophilic substitution reactions. The carboxylic acid and hydroxyl groups serve as handles for esterification, amidation, and etherification reactions, allowing for the attachment of different molecular fragments. This modularity is particularly useful in combinatorial chemistry and the development of compound libraries for drug discovery and materials science. nih.gov For instance, molecules with sulfonamide moieties are recognized as privileged substructures in medicinal chemistry, and this compound provides a direct route to such derivatives through modification of the sulfonyl group or by using it as a structural element in larger molecules. mdpi.comnih.gov

In solid-phase synthesis, linkers are crucial molecules that attach a substrate to an insoluble polymer support, allowing for reactions to be carried out and products to be easily purified by filtration. imperial.ac.uk The structure of this compound is highly relevant to the design of "safety-catch" linkers.

A safety-catch linker is one that is stable under a specific set of conditions but can be activated by a chemical modification to become labile under those same conditions. mdpi.com The ethylsulfonyl group is key to this functionality. Specifically, the sulfone acts as a potent electron-withdrawing group, which makes the protons on the carbon atom alpha to it acidic. This structure facilitates a base-catalyzed β-elimination reaction. nih.gov

When the hydroxyl group of this compound is esterified to connect the first building block (e.g., an amino acid) and the carboxylic acid is anchored to a solid support resin, a stable linkage is formed. mdpi.comnih.gov This linkage is resistant to various reaction conditions. However, upon treatment with a suitable base, the linker can be cleaved through β-elimination, releasing the synthesized molecule from the solid support. The pre-oxidized sulfone in this compound means the linker is already in its "active" state for base-catalyzed cleavage, providing a direct and efficient release mechanism. nih.gov

Table 1: Properties of a Linker Based on this compound

| Feature | Description | Rationale |

| Linker Type | Safety-Catch (Activated Form) | The sulfone group is pre-installed, making the linker susceptible to cleavage without a prior activation step like oxidation. |

| Attachment Point 1 | Carboxylic Acid | Anchors the linker to an amino-functionalized solid support resin via amide bond formation. |

| Attachment Point 2 | Hydroxyl Group | Connects the molecule to be synthesized (e.g., the first amino acid) via an ester bond. |

| Cleavage Mechanism | Base-catalyzed β-elimination | The strong electron-withdrawing sulfonyl group facilitates the removal of a proton on the adjacent carbon, initiating the collapse of the linker and release of the product. nih.gov |

| Compatibility | Potentially compatible with Fmoc and Boc chemistries | The ester bond formed is designed to be stable to the acidic (TFA) and basic (piperidine) conditions used in standard solid-phase peptide synthesis until a stronger base is applied for cleavage. nih.gov |

Development of Chemical Probes and Tags